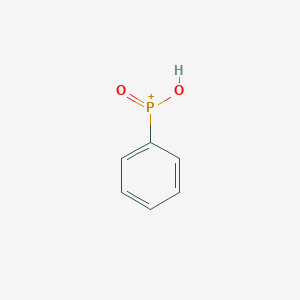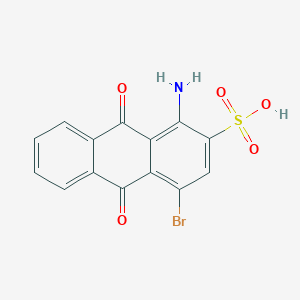
Bromaminic acid
Overview
Description
Bromaminic Acid, also known as 1-Amino-4-bromoanthraquinone-2-sulfonic acid, is an important intermediate for manufacturing reactive and acid dyes . It is a reactant used in the preparation of aminoanthraquinone derivatives .
Synthesis Analysis
Bromaminic acid is synthesized by reacting 1-aminoanthraquinone with at least a stoichiometric amount of chlorosulfonic acid in the presence of an inert organic solvent . The resulting 1-aminoanthraquinone-2-sulfonic acid is then suspended in water and treated directly with bromine to form bromaminic acid . The bromination reaction is carried out at a temperature of 53-55°C for about 1.5 hours . After the reaction, the mixture is cooled to room temperature, and bromaminic acid crystals are obtained with a yield of 96.6% .
Molecular Structure Analysis
The molecular formula of Bromaminic Acid is C14H8BrNO5S . Its molecular weight is 382.19 g/mol .
Chemical Reactions Analysis
Bromaminic Acid is involved in complex chemical reactions. It is used as a reactant in the preparation of aminoanthraquinone derivatives . The bromination reaction involved in its synthesis is a key step, which requires careful control of conditions to avoid desulfonation and dibromination .
Physical And Chemical Properties Analysis
Bromaminic Acid has a molecular weight of 382.19 g/mol . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Microbicidal Properties
Bromaminic acid and its derivatives have been found to exhibit strong microbicidal properties . For instance, N-bromotaurine compounds, which are stable derivatives of bromaminic acid, have shown even stronger microbicidal activity than bromaminic acid itself .
Anti-inflammatory Properties
Bromaminic acid and its derivatives also possess anti-inflammatory properties . These compounds have been shown to exhibit similar anti-inflammatory properties, making them potential candidates for therapeutic applications .
Stability Enhancement
The therapeutic applicability of bromaminic acid is limited due to its relatively poor stability . To overcome this disadvantage, stable N-bromotaurine compounds have been synthesized . These stable compounds can be used in various applications where the instability of bromaminic acid poses a challenge .
Topical Application
For the purpose of topical application, a carbomer-based bioadhesive solid dosage form of bromaminic acid and its derivatives has been developed . This dosage form features sustained release of the active substance, making it suitable for topical applications .
Precursor for Dyes and Drugs
Bromaminic acid is an important precursor for obtaining dyes as well as biologically active compounds . The C4-bromo substituent in bromaminic acid can be replaced with different (ar)alkylamino residues to obtain a variety of dyes and drugs .
Synthesis of Anthraquinone Derivatives
Bromaminic acid is used in the synthesis of anthraquinone derivatives . These derivatives find applications in a wide range of industries, including textile, paints, foods, cosmetics, pharmaceuticals, and imaging devices .
Safety and Hazards
Future Directions
The Bromaminic Acid market is projected to experience significant growth from 2024 to 2031, fueled by various factors including technological advancements, rising demand for Bromaminic Acid, and favorable government policies . The market is expected to benefit from increasing consumer awareness and a trend towards sustainable and eco-friendly products .
Mechanism of Action
Target of Action
Bromaminic acid, also known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is primarily used as an intermediate in the production of dyes It’s known that it plays a crucial role in the synthesis of anthraquinone dyes and indanthrones .
Mode of Action
The mode of action of bromaminic acid is largely related to its role as a precursor in dye synthesis. It is used in the preparation of anthraquinone dyes, where the C4-bromo substituent is replaced with different (ar)alkylamino residues . This chemical transformation is key to the production of a variety of dyes.
Biochemical Pathways
It’s known that bromaminic acid is an important intermediate in the chemical synthesis of anthraquinone dyes . The process involves the reaction of 1-aminoanthraquinone with chlorosulfonic acid, followed by bromination to form bromaminic acid .
Result of Action
The primary result of bromaminic acid’s action is the production of a variety of anthraquinone dyes. These dyes are used in various industries, including textiles
Action Environment
The action of bromaminic acid is influenced by various environmental factors. For instance, the degradation of bromaminic acid in dyeing wastewater has been studied, with a combined biological and photochemical treatment proposed for its removal . The type of discharge atmospheres, initial bromaminic acid concentration, and initial pH are among the factors that affect its degradation .
properties
IUPAC Name |
1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,16H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSAWGVHXXMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6258-06-6 (hydrochloride salt) | |
| Record name | Bromamine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044782 | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromaminic acid | |
CAS RN |
116-81-4 | |
| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromamine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromaminic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMAMINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBZ7FUN4BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is bromaminic acid primarily used for in research?
A1: Bromaminic acid, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is not a pharmaceutical itself but serves as a crucial precursor in the synthesis of various anthraquinone derivatives. These derivatives find applications as dyes [, ] and are being investigated for potential use in medicine, particularly as drugs [].
Q2: How does the structure of bromaminic acid lend itself to the creation of diverse derivatives?
A2: The key to bromaminic acid's versatility lies in its C4-bromo substituent. This bromine atom can be readily replaced with different (ar)alkylamino residues, opening up possibilities for creating a wide array of anthraquinone derivatives []. This flexibility allows researchers to explore the structure-activity relationship (SAR) and tailor the properties of the resulting compounds.
Q3: Can you give an example of a specific synthetic application of bromaminic acid?
A3: Certainly. Bromaminic acid plays a vital role in synthesizing Reactive Brilliant Blue KN-R, a commercially important dye. Researchers have developed an efficient method utilizing a monovalent copper complex to catalyze the condensation reaction between bromaminic acid and 2-[(3-aminophenyl)sulfonyl)ethanol, leading to the formation of the desired dye intermediate [].
Q4: Are there any studies focusing on the environmental impact of bromaminic acid derivatives?
A4: Yes, researchers are investigating the degradation of bromaminic acid derivatives, particularly through catalytic ozonation. A study highlighted the effectiveness of mesoporous γ-Al2O3-supported manganese–cerium mixed oxides (Mn-CeOx/γ-Al2O3) as catalysts for the ozonation of bromaminic acid, demonstrating a potential solution for treating wastewater containing these compounds [].
Q5: What are the common synthetic methods used for attaching different amines to bromaminic acid?
A5: The Ullmann coupling reaction is a widely employed method for this purpose. Researchers have reported successful utilization of copper(0)-catalyzed Ullmann coupling reactions, assisted by microwaves [] and ligands [], to synthesize a variety of alkyl- and aryl-amino-substituted anthraquinone derivatives from bromaminic acid.
Q6: Has bromaminic acid been investigated for any biological activity itself?
A6: While primarily recognized as a synthetic precursor, bromaminic acid has been studied for its interaction with biological systems. One study explored the influence of bromaminic acid, as a structural analog of the anthraquinone moiety of Cibacron blue F3GA, on the binding of 1,25-dihydroxyvitamin D3-receptor complexes to DNA []. This suggests potential avenues for investigating its biological effects.
Q7: Are there readily available methods for synthesizing bromaminic acid itself?
A7: Yes, researchers have developed efficient protocols for preparing bromaminic acid sodium salt. One method involves a sulfonation reaction of 1-aminoanthraquinone with chlorosulfonic acid followed by a specific extraction procedure to obtain high yields and purity of the desired product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



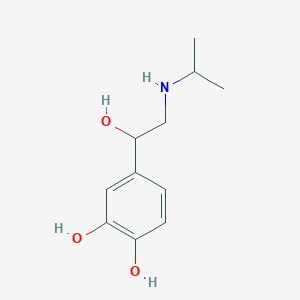

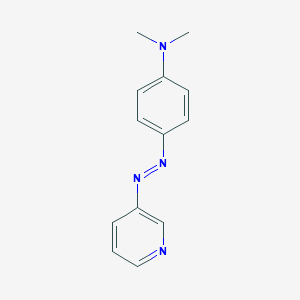
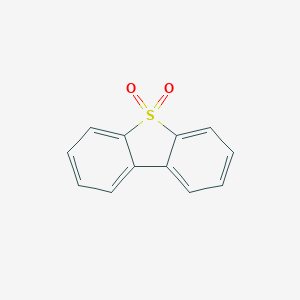
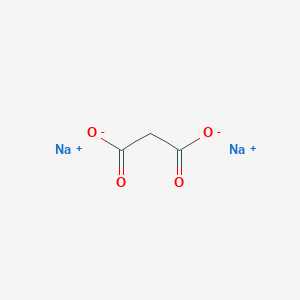

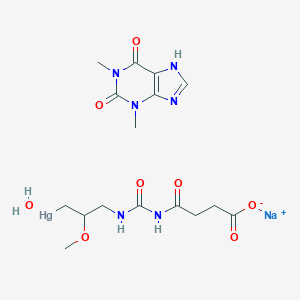
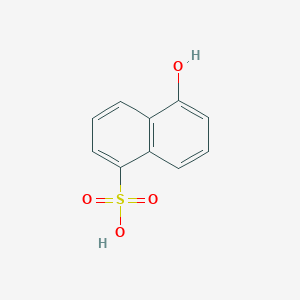

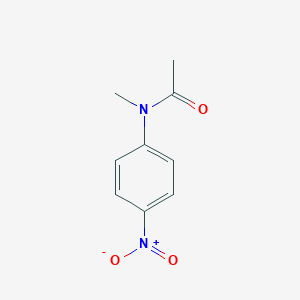
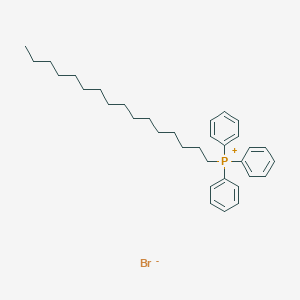
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
